molecular formula C3H6N4O3 B1681585 Triuret CAS No. 556-99-0

Triuret

Cat. No.: B1681585
CAS No.: 556-99-0
M. Wt: 146.11 g/mol
InChI Key: WNVQBUHCOYRLPA-UHFFFAOYSA-N
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Description

Triuret, also known as 2,4-Diimidotricarbonic diamide, is an organic compound with the molecular formula C3H6N4O3. It is a colorless, crystalline, and hygroscopic solid that is slightly soluble in cold water or ether but more soluble in hot water. This compound is a planar molecule, and its central carbonyl group is hydrogen-bonded to both terminal amino groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triuret is typically prepared by heating thin layers of urea, which facilitates the escape of ammonia: [ 3 (H_2N)_2CO \rightarrow [H_2NC(O)NH]_2CO + 2 NH_3 ]

Another method involves the treatment of urea with phosgene: [ 2 (H_2N)_2CO + COCl_2 \rightarrow [H_2NC(O)NH]_2CO + 2 HCl ]

A similar synthesis employs urea and dimethyl carbonate with potassium methoxide as a catalyst: [ 2 (H_2N)_2CO + CO(OCH_3)_2 \rightarrow [H_2NC(O)NH]_2CO + 2 MeOH ]

The original synthesis entailed the oxidation of uric acid with hydrogen peroxide .

Industrial Production Methods: In industrial settings, this compound is often a by-product in the synthesis of melamine from urea. The process involves the pyrolysis of urea, where this compound forms as an intermediate .

Chemical Reactions Analysis

Types of Reactions: Triuret undergoes various chemical reactions, including:

    Decomposition: this compound decomposes to form cyanuric acid and ammelide.

    Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield simpler compounds such as urea and ammonia.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide can be used to oxidize uric acid to form this compound.

    Catalysts: Potassium methoxide is used as a catalyst in the reaction between urea and dimethyl carbonate.

Major Products:

    Cyanuric Acid: Formed from the decomposition of this compound.

    Ammelide: Another product of this compound decomposition.

Scientific Research Applications

Triuret has several applications in scientific research:

Mechanism of Action

The mechanism by which triuret exerts its effects involves its decomposition into cyanuric acid and ammelide. This process is facilitated by the reaction of biuret with isocyanic acid to form this compound, which then further reacts to form the final products. The molecular targets and pathways involved in this process include the formation of hydrogen bonds between the central carbonyl group and terminal amino groups .

Comparison with Similar Compounds

    Urea: A simpler compound that serves as a precursor to triuret.

    Biuret: An intermediate in the formation of this compound from urea.

    Cyanuric Acid: A decomposition product of this compound.

    Ammelide: Another decomposition product of this compound.

Uniqueness: this compound is unique due to its planar structure and the hydrogen bonding between its central carbonyl group and terminal amino groups. Its role as an intermediate in the decomposition of urea and its formation of cyanuric acid and ammelide make it distinct from other similar compounds .

Biological Activity

Triuret, also known as carbonyldiurea, is a nitrogen-containing compound that has garnered attention due to its biological activity and metabolic pathways. It is primarily recognized as a byproduct of purine degradation in living organisms and has been identified in various biological contexts, including human urine and agricultural applications.

Chemical Structure and Properties

This compound's chemical structure allows it to engage in various biochemical interactions. It is characterized by its ability to form hydrogen bonds, which facilitates its interaction with enzymes and other biological molecules. The compound can adopt multiple conformations, enhancing its flexibility as a ligand for metal ions, which may influence its biological activity.

Metabolic Pathways

Recent studies have elucidated the metabolic breakdown of this compound, identifying its conversion into biuret through specific enzymatic pathways. The enzyme responsible for this conversion is this compound hydrolase (TrtA), which belongs to the isochorismatase-like hydrolase (IHL) protein family. TrtA exhibits remarkable substrate specificity, showing significantly higher catalytic efficiency for this compound compared to biuret, with a KMK_M value of 20 μM for this compound and a catalytic efficiency (kcat/KMk_{cat}/K_M) of 6×105M1s16\times 10^5\,M^{-1}s^{-1} .

Biological Significance

  • Occurrence in Nature :
    • This compound is found in industrial urea fertilizers at low concentrations (<0.1% w/w) and has been detected in human urine as a marker for hypokalemia .
    • It is also present in amoebas and various plant-associated bacteria, suggesting its role in both eukaryotic and prokaryotic metabolism .
  • Enzymatic Activity :
    • TrtA-mediated metabolism of this compound is relatively rare, occurring in about 1-2% of recorded genomes, primarily among plant-associated, nodulating, and endophytic bacteria .

Case Studies and Research Findings

Table 1: Summary of Enzymatic Characteristics of TrtA

EnzymeSubstrateKMK_M (μM)kcat/KMk_{cat}/K_M (M1^{-1}s1^{-1})Specificity
This compound Hydrolase (TrtA)This compound206×1056\times 10^5High
BiuretNot specifiedLowVery Low

Research Insights

  • A study highlighted that TrtA's crystal structure revealed insights into its substrate selectivity, with specific residues around the active site contributing to its high specificity for this compound over biuret .
  • Mutagenesis experiments indicated that no single mutation could enhance biuret activity significantly, suggesting a complex evolutionary relationship between TrtA and biuret hydrolases .
  • The presence of this compound in human urine has implications for clinical diagnostics, particularly in assessing conditions like hypokalemia .

Properties

IUPAC Name

1,3-dicarbamoylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6N4O3/c4-1(8)6-3(10)7-2(5)9/h(H6,4,5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVQBUHCOYRLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NC(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060314
Record name Diimidotricarbonic diamide
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Molecular Weight

146.11 g/mol
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CAS No.

556-99-0
Record name Triuret
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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